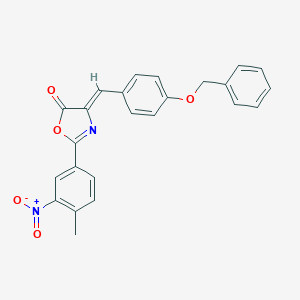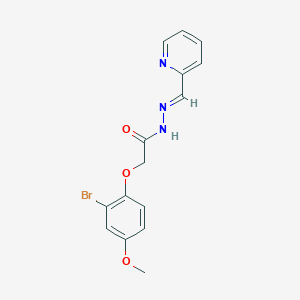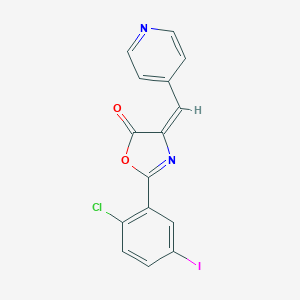![molecular formula C20H10ClIN4O6 B416757 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol](/img/structure/B416757.png)
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound characterized by its unique structure, which includes a benzooxazole ring, chlorinated and iodinated phenyl groups, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Halogenation: The chlorination and iodination of the phenyl ring are carried out using appropriate halogenating agents such as chlorine gas and iodine in the presence of catalysts.
Formation of Benzooxazole Ring: The benzooxazole ring is formed through cyclization reactions involving o-aminophenol and carboxylic acid derivatives under acidic conditions.
Condensation: The final step involves the condensation of the benzooxazole derivative with the nitrated phenol under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro groups to amino groups.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
- 2-Chloro-5-iodophenyl)-4-fluorophenyl)methanone
Uniqueness
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dinitrophenol is unique due to its combination of halogenated phenyl groups, benzooxazole ring, and nitro substituents, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H10ClIN4O6 |
|---|---|
Molecular Weight |
564.7g/mol |
IUPAC Name |
2-[[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C20H10ClIN4O6/c21-15-3-1-11(22)6-14(15)20-24-16-7-12(2-4-18(16)32-20)23-9-10-5-13(25(28)29)8-17(19(10)27)26(30)31/h1-9,27H |
InChI Key |
XKNVDRMNDGYYEI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)I)Cl |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-methoxyphenoxy)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B416677.png)
![4-[(3-Ethoxy-2-hydroxybenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416681.png)

![2-Ethoxy-6-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416683.png)

![2-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B416687.png)

![(E)-1-(3-BROMOPHENYL)-N-{2-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFANYL]PHENYL}METHANIMINE](/img/structure/B416692.png)
![5-[(2-(1,3-benzodioxol-5-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B416694.png)
![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(4-methylphenyl)-1,3-benzoxazole](/img/structure/B416697.png)
![5-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(3-methylphenyl)-1,3-benzoxazole](/img/structure/B416699.png)
![4-[2-(2-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 2-furoate](/img/structure/B416700.png)
